molecular formula C15H16N2O4S B13335956 4-(2-(1,3-Dioxoisoindolin-2-yl)ethyl)thiomorpholine-3-carboxylic acid

4-(2-(1,3-Dioxoisoindolin-2-yl)ethyl)thiomorpholine-3-carboxylic acid

Katalognummer: B13335956
Molekulargewicht: 320.4 g/mol
InChI-Schlüssel: PNKOKYURFPTAOB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(2-(1,3-Dioxoisoindolin-2-yl)ethyl)thiomorpholine-3-carboxylic acid is a complex organic compound characterized by the presence of an isoindoline-1,3-dione moiety linked to a thiomorpholine ring

Analyse Chemischer Reaktionen

Types of Reactions

4-(2-(1,3-Dioxoisoindolin-2-yl)ethyl)thiomorpholine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can result in a variety of functionalized derivatives .

Wirkmechanismus

The mechanism by which 4-(2-(1,3-Dioxoisoindolin-2-yl)ethyl)thiomorpholine-3-carboxylic acid exerts its effects involves interactions with specific molecular targets. These targets may include enzymes or receptors, where the compound binds and modulates their activity. The pathways involved often relate to the inhibition or activation of these targets, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Compared to similar compounds, 4-(2-(1,3-Dioxoisoindolin-2-yl)ethyl)thiomorpholine-3-carboxylic acid is unique due to the presence of the thiomorpholine ring, which imparts distinct chemical and biological properties.

Eigenschaften

Molekularformel

C15H16N2O4S

Molekulargewicht

320.4 g/mol

IUPAC-Name

4-[2-(1,3-dioxoisoindol-2-yl)ethyl]thiomorpholine-3-carboxylic acid

InChI

InChI=1S/C15H16N2O4S/c18-13-10-3-1-2-4-11(10)14(19)17(13)6-5-16-7-8-22-9-12(16)15(20)21/h1-4,12H,5-9H2,(H,20,21)

InChI-Schlüssel

PNKOKYURFPTAOB-UHFFFAOYSA-N

Kanonische SMILES

C1CSCC(N1CCN2C(=O)C3=CC=CC=C3C2=O)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.